molecular formula C18H33NSn B179701 2-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-64-1

2-Methyl-5-(tributylstannyl)pyridine

Cat. No.: B179701
CAS No.: 167556-64-1
M. Wt: 382.2 g/mol
InChI Key: GQSHSSUYFVJPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5-(tributylstannyl)pyridine” is a unique chemical compound with the empirical formula C18H33NSn . It is a solid substance and is used in Stille cross-coupling reactions .


Molecular Structure Analysis

The molecular weight of “this compound” is 382.17 . The SMILES string representation of the molecule is CCCCSn(CCCC)c1ccc(C)nc1 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, it is known to be used in Stille cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 1.106 g/mL at 25 °C . The refractive index (n20/D) is 1.514 .

Scientific Research Applications

Synthesis and Functionalization

  • Ethynyltributyltin, a synthetic equivalent for various alkynes, can cycloadd to certain pyridine derivatives to yield functionalized pyridines, which are otherwise unattainable by direct cycloaddition. This includes the synthesis of 4-tributylstannyl-6-phenyl-pyridine-2-carboxylic acid methyl ester, demonstrating the utility of tributylstannyl groups in complex organic synthesis (Sauer & Heldmann, 1998).

Catalysis and Polymerization

  • Catalytic systems involving thienylstannanes, such as 5-tributylstannyl-2,2′-bithiophene, have been developed for coupling reactions with dibromopyridine. This has led to the synthesis of electrochromic polymers with potential applications in various fields (Krompiec et al., 2008).

Applications in Organic Electronics

  • The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves the cross-coupling reaction of 2-(tributylstannyl)pyridine. These compounds exhibit unique optical properties, suggesting potential uses in organic electronics and as pH sensors due to their strong emission solvatochromism and luminescent pH sensitivity (Hadad et al., 2011).

Methodologies in Organic Synthesis

  • The synthesis of 4-tributylstannyl-2,6-oligopyridines demonstrates a novel methodology in organic synthesis. This process involves cycloadditions with ethynyltributyltin, leading to branched oligopyridines, showcasing the role of tributylstannyl derivatives in constructing complex organic molecules (Pabst & Sauer, 1999).

Safety and Hazards

“2-Methyl-5-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

2-Methyl-5-(tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.

Biochemical Pathways

Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .

Result of Action

Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .

Properties

IUPAC Name

tributyl-(6-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSHSSUYFVJPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592853
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167556-64-1
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167556-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 5-bromo-2-methylpyridine (1.2 g, 6.98 mmol) in ether (14 mL) at −78° C. was treated with n-butyllithium (5.2 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (2.25 mL, 8.30 mmol), stirred at −78° C. for 0.5 hours, and then at 0° C. for 0.5 hours. The reaction was quenched with saturated ammonium chloride solution and the reaction was partitioned between ether and water, and the organic phase was washed with brine and dried over MgSO4, filtered and concentrated to give the title compound (2.97 g), which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
2.25 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.